molecular formula C20H15ClO2S B3293057 4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde CAS No. 883718-60-3

4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde

Cat. No.: B3293057
CAS No.: 883718-60-3
M. Wt: 354.8 g/mol
InChI Key: WWQYHTNGNWRGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis
4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde (CAS: 117490-57-0) is a substituted benzaldehyde featuring a benzyloxyphenylthio group at the 4-position and a chlorine atom at the 2-position. Its synthesis involves reacting 3-benzyloxybenzenethiol with 2-chloro-4-fluorobenzaldehyde in dimethylformamide (DMF) using potassium carbonate as a base, yielding the product in 94% purity after crystallization . Key spectral data include:

  • ¹H-NMR (CDCl₃): δ 5.07 (2H, s), 7.04–7.43 (aromatic protons), 10.35 (1H, aldehyde proton) .
  • EI-MS: m/z 354 (M⁺) .

Applications This compound is a critical intermediate in synthesizing immunosuppressants, such as 2-amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol hydrochloride, via Horner-Wadsworth-Emmons reactions with diethylphosphonoacetate .

Properties

IUPAC Name

2-chloro-4-(3-phenylmethoxyphenyl)sulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO2S/c21-20-12-19(10-9-16(20)13-22)24-18-8-4-7-17(11-18)23-14-15-5-2-1-3-6-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQYHTNGNWRGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyloxyphenylthio)-2-chlorobenzaldehyde typically involves the following steps:

    Formation of the Benzyloxyphenylthio Intermediate: This step involves the reaction of 3-benzyloxyphenol with a suitable thiolating agent to form the benzyloxyphenylthio intermediate.

    Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzaldehyde ring.

    Aldehyde Formation: The final step involves the oxidation of the benzyloxyphenylthio intermediate to form the aldehyde group, typically using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include ammonia (NH3) and thiols (RSH).

Major Products Formed

    Oxidation: 4-(3-Benzyloxyphenylthio)-2-chlorobenzoic acid.

    Reduction: 4-(3-Benzyloxyphenylthio)-2-chlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-benzyloxyphenylthio)-2-chlorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzaldehydes with Benzyloxy and Chloro Groups

The following benzyloxy-chlorobenzaldehydes (Table 1) exhibit structural similarities but differ in substitution patterns, leading to distinct physicochemical and reactivity profiles:

Compound Name Substituent Positions Purity (%) Melting Point (°C) Key Applications Reference
4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde 4-(S-C₆H₄-OBn), 2-Cl 94 58–59 Immunosuppressant synthesis
4-(Benzyloxy)-2-chlorobenzaldehyde 4-OBn, 2-Cl 95 Not reported Organic intermediate
4-(Benzyloxy)-3-chlorobenzaldehyde 4-OBn, 3-Cl 95 Not reported Schiff base synthesis
2-Chlorobenzaldehyde 2-Cl >98 43–45 Aldol condensation, drug intermediates

Key Observations :

  • Electronic Effects: The 2-chloro group in all compounds is electron-withdrawing, enhancing aldehyde reactivity in nucleophilic additions.
  • Solubility: The benzyloxyphenylthio group increases hydrophobicity, making the target compound soluble in DMF but less so in aqueous systems compared to 2-chlorobenzaldehyde, which is soluble in ethanol/water mixtures .

Reactivity in Key Organic Reactions

Aldol Condensation
  • 2-Chlorobenzaldehyde : Exhibits high reactivity in aldol condensations, yielding α,β-unsaturated ketones in >95% yields due to electron-withdrawing Cl enhancing electrophilicity .
  • This compound: The bulky substituent may reduce reaction rates. For example, its Horner-Wadsworth-Emmons reaction with diethylphosphonoacetate requires 50–80°C and 3–8 hours for 58% yield, whereas 2-chlorobenzaldehyde reacts faster under similar conditions .
Schiff Base Formation
  • 2-Chlorobenzaldehyde : Forms Schiff bases (e.g., (Z)-N-(2-chlorobenzylidene)naphthalen-1-amine) with amines under mild conditions .

Biological Activity

4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde is an organic compound characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. This compound features a benzaldehyde core with a benzyloxyphenylthio group and a chlorine atom, making it of interest in various fields, particularly in medicinal chemistry for its potential biological activities.

Structure and Synthesis

The compound can be synthesized through several key steps:

  • Formation of Benzyloxyphenylthio Intermediate : This involves the reaction of 3-benzyloxyphenol with a thiolating agent.
  • Chlorination : The intermediate undergoes chlorination using agents like thionyl chloride or phosphorus pentachloride.
  • Aldehyde Formation : The final step involves oxidation to introduce the aldehyde functional group, typically using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Chemical Reactions

This compound can participate in various chemical reactions, including:

  • Oxidation : To form the corresponding carboxylic acid.
  • Reduction : To yield the corresponding alcohol.
  • Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, leading to a variety of derivatives.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. These interactions may modulate various biochemical pathways, although detailed mechanisms are still under investigation.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been explored as a lead compound for developing new therapeutic agents. For instance, studies have shown that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds with similar structural motifs exhibited cytotoxicity against breast cancer cells, suggesting that this compound may also possess similar effects.
  • Antimicrobial Studies : In vitro tests have shown efficacy against certain bacterial strains, indicating potential applications in treating infections.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerUnique substitution pattern
4-(3-Benzyloxyphenylthio)-2-chloro-1-(3-nitropropyl)benzeneImmunosuppressiveUsed in immunosuppressive agent synthesis
2-Amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol hydrochlorideExcellent immunosuppressive activityStructural similarity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.